Ethyl 5-hydroxy-6-methylnicotinate

Description

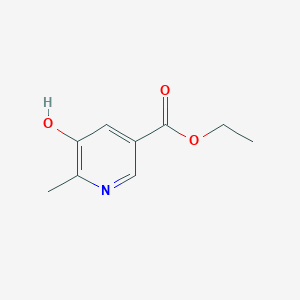

Ethyl 5-hydroxy-6-methylnicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a hydroxyl (-OH) group at position 5, a methyl (-CH₃) group at position 6, and an ethyl ester (-COOCH₂CH₃) at position 2. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modulation of solubility, bioavailability, and receptor-binding properties.

Properties

IUPAC Name |

ethyl 5-hydroxy-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-8(11)6(2)10-5-7/h4-5,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOAHFQMCGNFSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-6-methylnicotinate typically involves the esterification of 5-hydroxy-6-methylnicotinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-6-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions

Major Products Formed

Oxidation: Formation of 5-keto-6-methylnicotinic acid.

Reduction: Formation of 5-hydroxy-6-methylnicotinol.

Substitution: Formation of various substituted nicotinates depending on the reagent used

Scientific Research Applications

Ethyl 5-hydroxy-6-methylnicotinate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-6-methylnicotinate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Similarities

Ethyl 5-hydroxy-6-methylnicotinate shares a pyridine-3-carboxylate backbone with several analogs, differing primarily in substituent type and position. Key comparisons include:

Table 1: Structural and Functional Comparison of this compound and Analogs

*Similarity scores (0–1 scale) based on structural alignment algorithms .

Substituent Effects on Physicochemical Properties

- Hydroxyl vs. Methoxy Groups : Replacing the 6-methyl group with methoxy (e.g., Methyl 5-hydroxy-6-methoxynicotinate) increases polarity, which may improve aqueous solubility but reduce lipid bilayer penetration .

- Methyl vs.

- Ester Chain Length : Ethyl esters (e.g., this compound) generally exhibit higher lipophilicity compared to methyl esters (e.g., Methyl 6-methoxynicotinate), impacting bioavailability .

Research Findings and Data Limitations

- Data Gaps: Limited empirical data on the target compound’s melting point, solubility, or specific bioactivity necessitate extrapolation from analog studies .

Biological Activity

Ethyl 5-hydroxy-6-methylnicotinate (EHMN) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of EHMN, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

EHMN is a derivative of nicotinic acid, characterized by the presence of a hydroxyl group at the 5-position and a methyl group at the 6-position. Its chemical structure allows for various interactions with biological macromolecules, which contribute to its biological effects.

The biological activity of EHMN is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and ester groups in its structure facilitate hydrogen bonding and other interactions, potentially modulating enzyme activity and influencing metabolic pathways.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that EHMN exhibits anti-inflammatory properties. It has been investigated for its ability to modulate inflammatory responses, which may be beneficial in conditions such as arthritis and other inflammatory diseases.

2. Antioxidant Activity

EHMN has shown promising antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its potential therapeutic applications in aging-related diseases and conditions characterized by oxidative damage.

3. Enzyme Inhibition

Studies have explored EHMN as a probe for studying enzyme activities. Its structural features allow it to inhibit specific enzymes, which could be leveraged in drug development for conditions involving enzyme dysregulation.

Case Studies

-

In Vitro Studies on Cell Lines

- EHMN was tested on various human cell lines to evaluate its cytotoxicity and potential therapeutic effects. Results indicated that EHMN exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent.

-

Animal Models

- In vivo studies have demonstrated that EHMN administration reduced markers of inflammation in animal models of induced arthritis. The compound's ability to lower pro-inflammatory cytokines supports its use in managing inflammatory diseases.

Comparative Analysis

To understand the unique properties of EHMN, it is useful to compare it with other similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl Nicotinate | Lacks hydroxyl group | Vasodilatory effects |

| Methyl Nicotinate | Similar structure but different substituents | Anti-inflammatory properties |

| 5-Hydroxy-6-methylnicotinic Acid | Free acid form | Antioxidant activity |

Tables of Biological Activity

Here are summarized findings from various studies on the biological activities of EHMN:

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro Cytotoxicity | Selective toxicity against cancer cell lines | |

| In Vivo Inflammation | Reduced inflammation markers in arthritis models | |

| Enzyme Interaction | Inhibition of specific enzymes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.